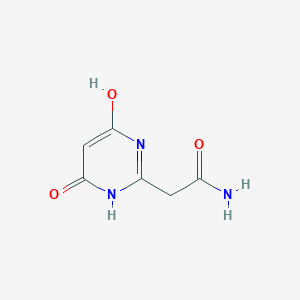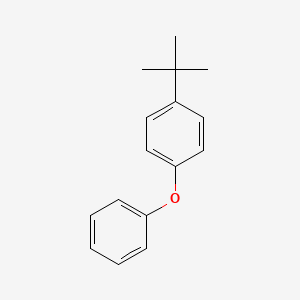
N-Nitro-S-methylisothiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitro-S-methylisothiourea: is a chemical compound with the molecular formula C2H5N3O2S and a molecular weight of 137.16 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Nitro-S-methylisothiourea can be synthesized through several methods. One common method involves the acylation of this compound followed by substitution with amines . Another method includes the treatment of this compound with methylamine to produce N-methyl nitroguanidine, which is then used in a Mannich reaction with formaldehyde in formic acid to yield 3-methyl-4-nitroimino-1,3,5-oxadiazinane .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: N-Nitro-S-methylisothiourea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in reactions with this compound include potassium carbonate, dimethylformamide, and methylamine . The conditions for these reactions often involve specific temperatures and solvents to achieve the desired products.
Major Products Formed: Major products formed from reactions with this compound include N-monosubstituted-N’-nitroguanidines and 4-nitroimino-1,3,5-oxadiazinanes .
Applications De Recherche Scientifique
N-Nitro-S-methylisothiourea has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Medicine: It has potential therapeutic applications due to its inhibitory effects on nitric oxide synthase, which is involved in various physiological and pathological processes.
Mécanisme D'action
The mechanism of action of N-Nitro-S-methylisothiourea involves its role as an inhibitor of nitric oxide synthase. It exhibits selectivity for rat neuronal nitric oxide synthase, with an IC₅₀ value of 300 nM, compared to the endothelial enzyme, with an IC₅₀ value of 5.4 µM . This inhibition affects the production of nitric oxide, a signaling molecule involved in various physiological processes.
Comparaison Avec Des Composés Similaires
Dinotefuran: A neonicotinoid insecticide with a similar nitroguanidine moiety.
Thiamethoxam: Another neonicotinoid insecticide synthesized from N-Nitro-S-methylisothiourea.
Uniqueness: this compound is unique due to its specific inhibitory effects on nitric oxide synthase and its applications in both scientific research and industrial processes. Its structural features and reactivity make it a valuable compound in various fields.
Propriétés
Formule moléculaire |
C2H5N3O2S |
|---|---|
Poids moléculaire |
135.15 g/mol |
Nom IUPAC |
methyl N-nitrocarbamimidothioate |
InChI |
InChI=1S/C2H5N3O2S/c1-8-2(3)4-5(6)7/h1H3,(H2,3,4) |
Clé InChI |
FLZZNZJENFNFOJ-UHFFFAOYSA-N |
SMILES canonique |
CSC(=N)N[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B8817267.png)


![Methanaminium, N,N'-[2-[(dimethylamino)methylene]-1,3-propanediylidene]bis[N-methyl-, dichloride](/img/structure/B8817278.png)




![5-[(2-Methylpropan-2-yl)oxy]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B8817330.png)




![N-Cyclohexylbenzo[d]thiazole-2-sulfonamide](/img/structure/B8817373.png)
